molecular formula C10H8ClFN2O2 B13671516 Ethyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate

Ethyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate

Cat. No.: B13671516
M. Wt: 242.63 g/mol
InChI Key: NNYMIWQPGYSYGD-UHFFFAOYSA-N
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Description

Ethyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C10H8ClFN2O2, has a molecular weight of 242.63 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate typically involves the condensation of o-phenylenediamine with various carboxylic acids or their derivatives. One common method includes the reaction of 6-chloro-5-fluoro-2-nitroaniline with ethyl chloroformate under basic conditions, followed by cyclization to form the benzimidazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological activities .

Scientific Research Applications

Ethyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorine and chlorine atoms play a crucial role in enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H8ClFN2O2

Molecular Weight

242.63 g/mol

IUPAC Name

ethyl 5-chloro-6-fluoro-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C10H8ClFN2O2/c1-2-16-10(15)9-13-7-3-5(11)6(12)4-8(7)14-9/h3-4H,2H2,1H3,(H,13,14)

InChI Key

NNYMIWQPGYSYGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=CC(=C(C=C2N1)F)Cl

Origin of Product

United States

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